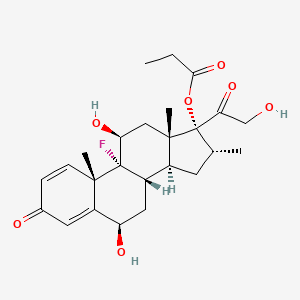

6-Hydroxydexamethasone 17-propionate

描述

Structure

3D Structure

属性

CAS 编号 |

91677-33-7 |

|---|---|

分子式 |

C25H33FO7 |

分子量 |

464.5 g/mol |

IUPAC 名称 |

[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C25H33FO7/c1-5-21(32)33-25(20(31)12-27)13(2)8-15-16-10-18(29)17-9-14(28)6-7-22(17,3)24(16,26)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,27,29-30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18-,19+,22+,23+,24+,25+/m1/s1 |

InChI 键 |

MSINRSAEEWODSQ-LIZJLVKFSA-N |

SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)O)F)O)C)C)C(=O)CO |

手性 SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@H](C4=CC(=O)C=C[C@@]43C)O)F)O)C)C)C(=O)CO |

规范 SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)O)F)O)C)C)C(=O)CO |

同义词 |

6-hydroxydexamethasone 17-propionate 6beta-OH-DX-17P |

产品来源 |

United States |

Chemical Synthesis and Derivatization Methodologies for 6 Hydroxydexamethasone 17 Propionate

Strategies for the Selective Hydroxylation at the C-6 Position of Dexamethasone (B1670325) Analogs

The introduction of a hydroxyl group at the C-6 position of the steroid nucleus is a critical step in the synthesis of 6-Hydroxydexamethasone 17-propionate. This transformation can be achieved through both chemical and biological methods, with the latter often providing superior selectivity.

Chemical Methods:

Chemical hydroxylation at the C-6 position of a Δ⁴-3-keto steroid, such as a dexamethasone analog, can be challenging due to the presence of multiple reactive sites. One established method involves the formation of a dienol ether intermediate, followed by oxidation. For instance, the 3,5-dienol ether of a cortisone (B1669442) derivative can undergo ultraviolet (UV) irradiated autoxidation to yield a mixture of 6β- and 6α-hydroxyepimers. nih.gov The ratio of these epimers is typically around 4:1 in favor of the 6β-isomer. nih.gov

Biological Methods:

Microbial hydroxylation presents a highly regio- and stereoselective alternative to chemical methods. Various microorganisms, particularly fungi of the Rhizopus and Aspergillus genera, are known to hydroxylate steroids at specific positions. nih.govasm.org Rhizopus arrhizus has been extensively studied for its ability to introduce a hydroxyl group at the C-6β position of Δ⁴-3-keto steroids. cdnsciencepub.comcdnsciencepub.comresearchgate.net The mechanism is believed to involve the enol form of the steroid, which is then oxidized by a hydroxylase enzyme. cdnsciencepub.com

In humans, the metabolism of dexamethasone is primarily carried out by the cytochrome P450 enzyme CYP3A4, which catalyzes hydroxylation at the C-6 position to produce both 6α- and 6β-hydroxydexamethasone. nih.govnih.govcaymanchem.com This enzymatic transformation can be harnessed for the preparative synthesis of 6-hydroxylated dexamethasone derivatives through in vitro biotransformation using human liver microsomes or recombinant CYP3A4 enzymes. nih.govnih.gov The use of biocatalysts, such as specific cytochrome P450 monooxygenases, offers the potential for highly selective C-H bond activation under mild conditions. nih.gov

| Hydroxylation Method | Reagents/Catalyst | Key Features | Stereoselectivity | References |

| Chemical Oxidation | UV-irradiated autoxidation of dienol ether | Involves an enol intermediate | Mixture of 6β and 6α isomers (approx. 4:1) | nih.gov |

| Microbial Hydroxylation | Rhizopus arrhizus | Whole-cell biocatalysis | Primarily 6β-hydroxylation | cdnsciencepub.comcdnsciencepub.comresearchgate.net |

| Enzymatic Hydroxylation | Cytochrome P450 CYP3A4 | In vitro biotransformation | Produces both 6α and 6β isomers | nih.govnih.govcaymanchem.com |

Techniques for Esterification of the C-17 Hydroxyl Group with Propionic Acid

The esterification of the tertiary hydroxyl group at the C-17 position of the steroid nucleus with propionic acid is another crucial step. This reaction is often challenging due to the steric hindrance of the tertiary alcohol.

One common and effective method involves the use of propionic anhydride (B1165640) in the presence of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). chemeurope.comcommonorganicchemistry.comwikipedia.orgresearchgate.netsemanticscholar.org DMAP is a highly efficient acylation catalyst that can significantly accelerate the esterification of hindered alcohols. commonorganicchemistry.com The reaction is typically carried out in an inert solvent, and a tertiary amine like triethylamine (B128534) may be added to neutralize the propionic acid byproduct. google.com

Another synthetic route involves a two-step process. First, the 17,21-dihydroxy steroid is reacted with an orthoester, such as triethyl orthopropionate, in the presence of an acid catalyst to form a cyclic orthoester intermediate. google.com This intermediate is then subjected to acid-catalyzed hydrolysis, which selectively opens the ring to yield the desired 17-propionate ester. google.com This method can minimize the formation of the 21-ester by-product. google.com

| Esterification Technique | Reagents | Catalyst | Key Features | References |

| Acylation with Anhydride | Propionic anhydride | 4-Dimethylaminopyridine (DMAP) | Effective for hindered tertiary alcohols | chemeurope.comcommonorganicchemistry.comgoogle.com |

| Orthoester Route | Triethyl orthopropionate, followed by hydrolysis | Acid catalyst (e.g., p-toluenesulfonic acid) | Two-step process, minimizes 21-ester formation | google.com |

Stereochemical Control and Isomer Separation in this compound Synthesis

The synthesis of this compound presents stereochemical challenges, primarily concerning the orientation of the hydroxyl group at the C-6 position. Chemical hydroxylation methods often result in a mixture of 6α- and 6β-isomers. nih.gov The separation of these diastereomers is essential to obtain the desired pure compound.

Chromatographic techniques are widely employed for the separation of steroid isomers. Thin-layer chromatography (TLC) can be used for the initial separation and analysis. nih.gov For preparative scale, high-performance liquid chromatography (HPLC) is a powerful tool for resolving closely related isomers. thermofisher.comthermofisher.com The choice of the stationary phase, such as C18 or biphenyl, and the mobile phase composition are critical for achieving optimal separation. thermofisher.comthermofisher.com Gas chromatography-mass spectrometry (GC-MS) after derivatization is another analytical technique used for the simultaneous determination of 6α- and 6β-hydroxy steroids. nih.gov Ion mobility mass spectrometry (IMS) has also emerged as a technique for separating steroid isomers. researchgate.net

In biocatalytic approaches, the stereoselectivity of the hydroxylation can be influenced by the choice of the microorganism or enzyme. While Rhizopus arrhizus predominantly yields the 6β-hydroxy product, other microbial strains may exhibit different selectivities. cdnsciencepub.comcdnsciencepub.com Furthermore, protein engineering of cytochrome P450 enzymes can be employed to enhance the production of a specific stereoisomer. nih.gov

Optimization of Reaction Conditions and Yield for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing by-product formation and production costs. This involves a systematic investigation of various reaction parameters for both the hydroxylation and esterification steps.

For the chemical hydroxylation step, parameters such as the reaction time, temperature, and concentration of reactants need to be carefully controlled. In the esterification reaction using DMAP, the catalyst loading, temperature, and reaction time are key variables that affect the reaction rate and yield. google.com The use of an excess of the acylating agent and a suitable base to scavenge the acid by-product can also improve the conversion.

Process intensification is a strategy that aims to develop smaller, more efficient, and sustainable chemical processes. aiche.orgmdpi.com In the context of steroid synthesis, this could involve the use of continuous flow reactors, which can offer better control over reaction parameters and lead to higher yields and purity. nih.gov Design of Experiments (DoE) is a statistical tool that can be used to systematically study the effects of multiple variables on the reaction outcome, allowing for the rapid identification of optimal conditions.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce the environmental impact of chemical processes. researchgate.net

Biocatalysis: The use of biocatalysts, such as whole-cell microorganisms or isolated enzymes, is a cornerstone of green chemistry in steroid synthesis. mdpi.com Microbial hydroxylation and enzymatic esterification offer several advantages over traditional chemical methods, including:

Milder reaction conditions: Biocatalytic reactions are typically carried out in aqueous media at or near ambient temperature and pressure, reducing energy consumption.

High selectivity: Enzymes often exhibit high regio- and stereoselectivity, minimizing the formation of by-products and simplifying purification processes. asm.org

Reduced use of hazardous reagents: Biocatalysis can replace the need for toxic and hazardous reagents and metal catalysts. americanpharmaceuticalreview.comhovione.com

Alternative Solvents: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Green solvents, such as water, supercritical fluids (e.g., CO₂), and ionic liquids, are being explored as replacements for volatile organic compounds (VOCs) in steroid synthesis. rsc.org Aqueous biphasic systems can facilitate catalyst recycling and product separation. rsc.org

By integrating these green chemistry approaches, the synthesis of this compound can be made more sustainable and environmentally friendly.

Advanced Structural Elucidation and Conformational Analysis of 6 Hydroxydexamethasone 17 Propionate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 6-Hydroxydexamethasone 17-propionate in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the complete and precise assignment of all proton and carbon signals, confirming the molecular skeleton and the stereochemistry.

In the ¹H NMR spectrum, distinct chemical shifts are expected for the methyl groups (C18, C19, C21, and the propionate (B1217596) methyl), the steroidal backbone protons, and the olefinic protons of the A-ring. The ¹³C NMR spectrum provides information on each carbon atom, with characteristic downfield shifts for the carbonyl carbons (C3, C20, and the propionate carbonyl) and the carbons of the A-ring double bonds (C1, C2, C4, C5).

Two-dimensional techniques are crucial for piecing the structure together. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, allowing for the tracing of adjacent protons through the spin system. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is key to establishing long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule, such as linking the propionate group to the C17 position. Finally, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry and the preferred conformation of the molecule in solution. mdpi.com For instance, NOE correlations between the C18 methyl protons and specific protons on the D-ring help confirm the steroid's characteristic ring fusion. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound Note: These are predicted values based on known data for dexamethasone (B1670325) and related steroids. Actual values may vary depending on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), allowing for the unambiguous determination of its molecular formula, C₂₅H₃₃FO₇.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. By selecting the precursor molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which serves as a structural fingerprint. For this compound, key fragmentation pathways would include:

Loss of the propionyl group: A neutral loss of propionic acid (C₃H₆O₂) or the propionyloxy radical.

Sequential loss of water molecules: Eliminations from the hydroxyl groups at C6, C11, and C21.

Cleavage of the C17 side chain: A common fragmentation pathway for corticosteroids. nih.gov

Ring cleavages: Fragmentation of the steroid's A, B, C, or D rings, yielding diagnostic ions that provide further structural confirmation. nih.gov

Automated annotation tools can assist in interpreting the complex MSⁿ spectra by combining rule-based fragmentation with quantum chemical approaches to predict and verify fragmentation pathways. researchgate.net

Table 2: Predicted Key Ions in the ESI-MS/MS Spectrum of this compound Note: Based on a molecular formula of C₂₅H₃₃FO₇ and a monoisotopic mass of 464.22 g/mol .

X-ray Crystallography for Solid-State Conformation and Crystal Structure Determination

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and torsion angles, revealing the exact conformation of the steroid nucleus and its substituents. For this compound, this analysis would confirm the stereochemistry at all chiral centers and describe the conformation of the A, B, C, and D rings. Typically, in corticosteroids, the cyclohexane (B81311) rings (A, B, C) adopt a stable chair conformation, while the five-membered D-ring adopts an envelope or twist conformation. unibe.ch

The analysis also reveals how the molecules pack together in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds involving the hydroxyl groups, which can significantly influence the solid-state conformation. nih.gov While a specific crystal structure for this compound may not be publicly available, data from similar steroids provide a basis for expected structural parameters. nih.gov

Table 3: Hypothetical Crystallographic Data for a Steroid like this compound

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. These two techniques are complementary; FTIR is sensitive to vibrations that change the dipole moment, while Raman is sensitive to vibrations that change the polarizability of the molecule. nih.gov

The IR spectrum would show characteristic absorption bands for the various functional groups. The O-H stretching vibrations of the hydroxyl groups would appear as a broad band in the 3200-3600 cm⁻¹ region. Multiple sharp, strong peaks would be observed in the carbonyl stretching region (1600-1800 cm⁻¹), corresponding to the α,β-unsaturated ketone in the A-ring, the C20 ketone, and the C17 propionate ester. The C-O stretching of the ester and hydroxyl groups, as well as the C-F stretch, would appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would also detect these functional groups, often with different relative intensities. The C=C double bond vibrations in the A-ring are typically strong in the Raman spectrum. Comparing the IR and Raman spectra helps to provide a more complete vibrational profile of the molecule.

Table 4: Characteristic Vibrational Frequencies for this compound

Computational Chemistry and Molecular Dynamics Simulations for Conformational Space Exploration

Computational chemistry provides powerful tools to complement experimental data and explore the dynamic nature of this compound. Molecular dynamics (MD) simulations can model the molecule's behavior over time, revealing the flexibility of the steroid rings and side chains. Such simulations can predict the extent to which the six-membered rings move between chair, boat, and twist configurations, which can correlate with biological specificity. unibe.ch Studies have shown that steroids can be remarkably flexible and may adopt different conformations depending on their environment, such as in solution versus a lipid environment.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different possible conformations to identify the most stable structures. These calculations can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the proposed structure and conformation. By simulating the molecule in different solvents, computational models can help explain how the environment influences its conformational preferences.

In Vitro and Ex Vivo Biotransformation Pathways of 6 Hydroxydexamethasone 17 Propionate

Identification of Metabolic Enzymes Involved in 6-Hydroxydexamethasone 17-propionate Processing

The biotransformation of this compound is a multi-step process involving several key enzyme families. These enzymes are responsible for the initial modifications of the parent compound, leading to a cascade of metabolic events.

Role of Cytochrome P450 Monooxygenases in Further Hydroxylation or Oxidation

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, plays a pivotal role in the oxidative metabolism of many corticosteroids. nih.govnih.gov For the parent compound, dexamethasone (B1670325), it is well-established that CYP3A4 is the primary enzyme responsible for its 6-hydroxylation, leading to the formation of 6α- and 6β-hydroxydexamethasone. researchgate.netnih.govnih.govdrugbank.com Studies in human liver microsomes have shown that the formation of these hydroxylated metabolites is almost completely inhibited by the CYP3A4 inhibitor, ketoconazole (B1673606). researchgate.netnih.gov

Given that this compound already possesses a hydroxyl group at the 6-position, it is plausible that CYP3A4 could catalyze further oxidation of the steroid nucleus. While direct evidence for the further oxidation of this compound is limited, the metabolism of other glucocorticoids provides insights. For instance, common metabolic pathways for corticosteroids like triamcinolone (B434) acetonide and budesonide, also metabolized by CYP3A enzymes, include both 6β-hydroxylation and Δ⁶-dehydrogenation. nih.govnih.gov Therefore, it is conceivable that 6-Hydroxydexamethasone, the product of hydrolysis of the 17-propionate ester, could be a substrate for further CYP3A4-mediated oxidation.

It is also important to consider that dexamethasone itself can undergo side-chain cleavage to form 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A), which is then a substrate for 6-hydroxylation. researchgate.netnih.gov This suggests that the metabolic pathway can be complex, with multiple potential sites for CYP-mediated oxidation.

Characterization of Esterases and Amidases in 17-Propionate Hydrolysis

A crucial step in the metabolism of this compound is the hydrolysis of the 17-propionate ester bond. This reaction is catalyzed by esterases, a diverse group of enzymes found in various tissues, including the liver and plasma. The hydrolysis of the ester moiety is expected to liberate the active metabolite, 6-hydroxydexamethasone.

Studies on other corticosteroid esters, such as prednisolone (B192156) derivatives and hydrocortisone (B1673445) 17-butyrate 21-propionate, have demonstrated that ester hydrolysis is a rapid and significant metabolic pathway. nih.govnih.gov For instance, the in vitro hydrolysis of certain prednisolone esters in human plasma is complete within hours. nih.gov The rate of hydrolysis can be influenced by the structure of the ester group; for dexamethasone 17-esters, the hydrolytic rate in rat fetal liver was found to be most rapid for the acetate (B1210297) ester, followed by the propionate (B1217596) and valerate (B167501) esters. nih.gov

Research into "soft" corticosteroids, which are designed to be rapidly inactivated by esterases, has identified specific enzymes involved in this process. For loteprednol (B1675157) etabonate, another corticosteroid ester, paraoxonase-1 (PON1), an esterase associated with high-density lipoprotein (HDL), has been identified as a major hydrolase in human plasma. Human serum albumin (HSA) has also been shown to exhibit some hydrolytic activity against certain corticosteroid esters. mdpi.com Given these findings, it is highly probable that PON1 and potentially other carboxylesterases are involved in the hydrolysis of the 17-propionate group of this compound.

Investigation of Conjugating Enzymes (e.g., UGTs, SULTs)

Following hydroxylation and/or hydrolysis, the resulting metabolites of this compound are likely to undergo phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of the metabolites, facilitating their excretion from the body.

The hydroxyl groups on the steroid nucleus, including the newly exposed 17-hydroxyl group after ester hydrolysis and the existing 6-hydroxyl group, are potential sites for glucuronidation and sulfation. It is known that steroid hormones and their metabolites are substrates for various UGT and SULT isoforms. xenosite.org For instance, UGT2B7 has been shown to conjugate both mineralocorticoid and glucocorticoid metabolites.

While direct studies on the conjugation of 6-hydroxydexamethasone are scarce, the general principles of steroid metabolism suggest that its hydroxyl groups would be targeted by UGTs and SULTs in the liver and other tissues. xenosite.org This conjugation step is a critical detoxification pathway, rendering the metabolites inactive and readily excretable.

Elucidation of Primary and Secondary Metabolic Pathways in Cellular and Subcellular Fractions

Based on the enzymatic activities described above, the biotransformation of this compound in cellular and subcellular fractions, such as liver microsomes and S9 fractions, can be proposed to follow a sequence of primary and secondary metabolic events.

The primary metabolic pathways likely involve:

Hydrolysis of the 17-propionate ester: This initial step, catalyzed by esterases, would release the active metabolite, 6-hydroxydexamethasone.

Oxidation of the steroid nucleus: Concurrently or subsequently, cytochrome P450 enzymes, particularly CYP3A4, may further oxidize the steroid at various positions.

Following these primary modifications, secondary metabolic pathways would come into play:

Conjugation: The hydroxylated metabolites would then undergo glucuronidation or sulfation by UGTs and SULTs, respectively, to form water-soluble, excretable products.

In vitro studies using human liver microsomes would primarily reveal the oxidative metabolites formed by CYP enzymes, while incubations with S9 fractions, which contain both microsomal and cytosolic enzymes, would provide a more complete picture, including conjugation reactions. Studies with plasma would be crucial for characterizing the esterase-mediated hydrolysis.

Kinetic Characterization of Key Biotransformation Reactions

The efficiency of the metabolic pathways can be described by kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max).

For the 6-hydroxylation of the parent compound, dexamethasone, by human liver microsomes, the following kinetic parameters have been reported:

6β-hydroxydexamethasone formation: K_m of 23.2 ± 3.8 µM and V_max of 14.3 ± 9.9 pmol/min/mg protein. researchgate.netnih.gov

6α-hydroxydexamethasone formation: K_m of 25.6 ± 1.6 µM and V_max of 4.6 ± 3.1 pmol/min/mg protein. researchgate.netnih.gov

While specific kinetic data for the hydrolysis of this compound are not available, studies on other corticosteroid esters provide some context. The hydrolysis of these esters is generally a rapid process, and the rate can vary depending on the specific ester and the species being studied. nih.gov For example, the hydrolysis of some prednisolone esters in rat plasma is nearly complete within an hour. nih.gov The kinetics of ester hydrolysis are often assumed to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion in alkaline conditions.

Influence of Genetic Polymorphisms on Metabolic Profiles in Cellular Models

Genetic variations in the genes encoding metabolic enzymes can significantly impact the biotransformation of drugs, leading to inter-individual differences in efficacy and safety.

Cytochrome P450 Polymorphisms: The gene for CYP3A4 is known to have several single nucleotide polymorphisms (SNPs), although their functional impact on the metabolism of many drugs is still under investigation. Given the central role of CYP3A4 in the oxidation of the dexamethasone backbone, it is reasonable to assume that polymorphisms in CYP3A4 could alter the metabolic profile of this compound.

Esterase Polymorphisms: Paraoxonase-1 (PON1) exhibits common genetic polymorphisms that affect its activity. The Q192R and L55M polymorphisms are two of the most studied variants. frontiersin.org The Q192R polymorphism has been shown to affect the rate of hydrolysis of various substrates, with the R allele generally associated with higher paraoxonase activity and the Q allele with higher lactonase activity. The L55M polymorphism primarily influences PON1 protein levels. frontiersin.org Therefore, these PON1 polymorphisms could significantly influence the rate of hydrolysis of the 17-propionate ester of this compound, thereby affecting the formation of the active metabolite, 6-hydroxydexamethasone. Studies on atorvastatin-lactone hydrolysis have shown that PON1 promoter polymorphisms can lead to increased hydrolysis rates corresponding to higher PON1 protein expression. frontiersin.org

The use of cellular models, such as hepatocytes from donors with known genetic variants of these enzymes, would be invaluable in elucidating the precise impact of these polymorphisms on the metabolic fate of this compound.

Comparative Biotransformation of this compound with Related Glucocorticoids

The metabolism of dexamethasone is well-characterized and serves as a primary reference. A major metabolic pathway for dexamethasone is 6-hydroxylation, catalyzed predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. This results in the formation of both 6α- and 6β-hydroxydexamethasone. researchgate.netcaymanchem.com Since this compound already possesses a hydroxyl group at the 6-position, it is considered a metabolite of dexamethasone itself. The presence of this hydroxyl group is expected to influence its subsequent metabolism.

A study involving the topical application of dexamethasone 17,21-dipropionate in healthy men identified 6β-OH-dexamethasone 17-propionate and 6β-OH-dexamethasone as major metabolites found in urine. nih.gov This finding is highly significant as it directly demonstrates the in vivo formation and subsequent excretion of the compound of interest and its de-esterified counterpart. The main metabolites detected in plasma in the same study were dexamethasone 17-propionate and dexamethasone, which reached their maximum concentrations between 24 and 32 hours after application. nih.gov This suggests that hydrolysis of the ester groups is a critical step in the metabolism of acylated glucocorticoids.

The hydrolysis of esterified glucocorticoids is a common metabolic pathway mediated by esterases present in various tissues, including the skin and liver. For instance, in vitro studies with cultured human keratinocytes have shown that hydrocortisone 17-butyrate 21-propionate is primarily hydrolyzed at the 21-position to yield hydrocortisone 17-butyrate. nih.gov This suggests that the position of the ester can influence the rate and site of hydrolysis. In the case of this compound, the single propionate ester at the 17-position is a prime target for esterase activity, which would lead to the formation of 6-hydroxydexamethasone.

The metabolic pathways of other glucocorticoids such as hydrocortisone and prednisone (B1679067) also provide valuable comparative insights. Hydrocortisone and prednisolone exhibit different plasma half-lives, with that of prednisolone being significantly longer, suggesting that structural differences influence their metabolic clearance. oup.com The biotransformation of prednisone and dexamethasone by the steroid hydroxylase CYP106A2 has been shown to produce hydroxylated derivatives, indicating that various CYP enzymes can be involved in the metabolism of this class of drugs. nih.gov

The following table summarizes the key metabolic pathways and metabolites for selected glucocorticoids, providing a comparative context for the expected biotransformation of this compound.

| Compound Name | Key Metabolic Pathways | Major Metabolites |

| This compound | Hydrolysis of the 17-propionate ester | 6-Hydroxydexamethasone |

| Dexamethasone | 6-hydroxylation (catalyzed by CYP3A4), side-chain cleavage | 6α-Hydroxydexamethasone, 6β-Hydroxydexamethasone |

| Dexamethasone 17,21-dipropionate | Hydrolysis of ester groups, 6-hydroxylation | Dexamethasone 17-propionate, Dexamethasone, 6β-OH-dexamethasone 17-propionate, 6β-OH-dexamethasone |

| Hydrocortisone 17-butyrate 21-propionate | Hydrolysis of the 21-propionate ester | Hydrocortisone 17-butyrate |

| Prednisone | 15β-hydroxylation (by CYP106A2) | 15β-hydroxyprednisone |

Molecular Interactions and Cellular Pharmacology of 6 Hydroxydexamethasone 17 Propionate

Glucocorticoid Receptor (GR) Binding and Activation Studies

Comprehensive searches of scientific databases have yielded no specific studies detailing the binding and activation of the glucocorticoid receptor (GR) by 6-Hydroxydexamethasone 17-propionate. The following subsections outline the standard investigative procedures for which data is currently unavailable for this compound.

Determination of Receptor Binding Affinity and Specificity

There are no publicly available data on the binding affinity (Kd) or the relative binding affinity (RBA) of this compound for the glucocorticoid receptor. Such studies are fundamental to understanding the potency of a corticosteroid. For comparison, dexamethasone (B1670325) itself is known to be a potent agonist with high affinity for the GR. The addition of a 6-hydroxy group and a 17-propionate ester would be expected to modulate this affinity, but the extent and nature of this modulation remain uncharacterized.

Analysis of GR Translocation and Dimerization

The process of GR translocation from the cytoplasm to the nucleus upon ligand binding, followed by dimerization, is a critical step in the genomic signaling pathway of glucocorticoids. However, no studies have been published that visualize or quantify the ability of this compound to induce these events.

Impact on Glucocorticoid Response Element (GRE)-Mediated Gene Transcription

Consequently, without evidence of GR binding and activation, there is no information on the downstream effects of this compound on the transcription of genes regulated by glucocorticoid response elements (GREs). Reporter gene assays, which are typically used to measure the transcriptional activity of glucocorticoids, have not been reported for this specific compound.

Investigation of Non-Genomic Glucocorticoid Actions in Cell Lines

The rapid, non-genomic effects of glucocorticoids are an area of active research. These effects are mediated through membrane-bound receptors or cytosolic signaling cascades and occur independently of gene transcription. There is currently no available research that investigates whether this compound can elicit such non-genomic responses in any cell line.

Modulation of Intracellular Signaling Pathways in Response to this compound

Glucocorticoids are known to interfere with key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-kinase (PI3K)/Akt pathways. However, the specific effects of this compound on these critical cellular signaling networks have not been investigated or reported in the scientific literature.

Effects on Cellular Processes in Controlled In Vitro Systems

The influence of glucocorticoids on fundamental cellular processes such as cell cycle progression, viability, and differentiation is a cornerstone of their therapeutic and physiological actions. As with the other pharmacological aspects, there is a complete absence of published data on how this compound affects these processes in in vitro models.

Preclinical in Vitro and in Vivo Pharmacological Models for 6 Hydroxydexamethasone 17 Propionate Research

Development of Mechanistic In Vitro Models for Studying Cellular Responses

In vitro models are crucial for dissecting the molecular mechanisms of glucocorticoids. These models allow for controlled investigation into cellular responses, receptor binding, and gene expression.

Cell Culture Systems:

Hepatocyte Cultures: Primary cultures of hepatocytes from different species are used to study metabolism, including the hydroxylation and side-chain cleavage of corticosteroids. irispublishers.comdrugbank.com These models are essential for understanding how compounds like dexamethasone (B1670325) are converted to metabolites such as 6-hydroxydexamethasone. irispublishers.comdrugbank.com

Immune Cell Cultures: To study anti-inflammatory effects, various immune cells are employed. For instance, lipopolysaccharide (LPS)-stimulated alveolar macrophages from rats have been used to investigate how dexamethasone modulates the expression of inflammatory cytokines like TNF-α and IL-12. dovepress.com Similarly, human whole blood assays stimulated with LPS can be used to measure the dose-dependent inhibition of cytokines such as IL-6 and TNF-α. nih.gov

Transfected Cell Lines: Cell lines like Cos-7 or human A549 lung epithelial cells are often transfected with glucocorticoid receptor (GR) expression vectors. researchgate.net These systems are instrumental for conducting receptor binding assays and reporter gene assays to quantify the potency of a compound in activating GR-mediated gene transcription. researchgate.netnih.gov

Assay Types:

Receptor Binding Assays: These assays measure the affinity of a compound for the glucocorticoid receptor. oup.com Competitive binding assays using a radiolabeled ligand, such as ³H-Dexamethasone, allow for the determination of a compound's binding affinity (Ki). arvojournals.org Such studies have shown that various synthetic glucocorticoids have a high affinity for the recombinant GR. nih.gov

Reporter Gene Assays: These assays quantify the ability of a compound to activate gene transcription via the glucocorticoid receptor. Cells are transfected with a plasmid containing a glucocorticoid response element (GRE) linked to a reporter gene (e.g., luciferase). The resulting signal is proportional to the transcriptional activity induced by the compound. nih.gov

Gene and Protein Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure changes in the expression of target genes and proteins. For example, studies have examined how dexamethasone and cytokines co-regulate the expression of genes like SerpinA3 in cell culture models. oup.com

Pharmacodynamic Evaluation in Relevant Animal Models (e.g., molecular biomarker modulation, target engagement studies)

Animal models are indispensable for evaluating the in vivo pharmacodynamic effects of corticosteroids, linking drug exposure to biological response.

Inflammation Models:

LPS-Challenged Rodent Models: A common model involves challenging rats or mice with lipopolysaccharide (LPS) to induce a systemic inflammatory response, often referred to as a cytokine release syndrome. nih.govresearchgate.net This model is used to assess the anti-inflammatory efficacy of compounds by measuring their ability to suppress the production of pro-inflammatory cytokines. nih.govresearchgate.net

Antigen-Induced Arthritis Models: In models of rheumatoid arthritis, the synergistic effects of dexamethasone with other immunosuppressive agents on inflammation markers can be observed. nih.gov

Molecular Biomarker Modulation: The anti-inflammatory and immunomodulatory effects are quantified by measuring changes in various biomarkers. In LPS-challenged rats, dexamethasone has been shown to inhibit the production of key inflammatory mediators. nih.gov For example, dexamethasone pretreatment in rats can eliminate the respiratory effects induced by the pro-inflammatory cytokine TNF-α. colab.ws It also reduces the production of IL-12 in LPS-stimulated alveolar macrophages while increasing the level of the anti-inflammatory cytokine IL-10. dovepress.com

| Biomarker | Modulation by Dexamethasone | Animal Model |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | LPS-Challenged Rat nih.gov |

| Interleukin-6 (IL-6) | Inhibition | LPS-Challenged Rat nih.gov |

| Interleukin-10 (IL-10) | Upregulation | LPS-Stimulated Rat Alveolar Macrophages dovepress.com |

| Interleukin-12 (IL-12) | Inhibition | LPS-Stimulated Rat Alveolar Macrophages dovepress.com |

| Corticosterone (B1669441) | Suppression | LPS-Challenged Rat nih.gov |

Target Engagement Studies: Target engagement confirms that a drug interacts with its intended molecular target in vivo. For corticosteroids, this involves demonstrating binding to the glucocorticoid receptor (GR). While direct in vivo binding studies are complex, target engagement is often inferred from downstream pharmacodynamic effects. For instance, the suppression of endogenous corticosterone production in rats is a classic indicator of hypothalamic-pituitary-adrenal (HPA) axis suppression, a direct consequence of GR engagement in the pituitary and hypothalamus. nih.gov

Investigation of Interspecies Differences in Biotransformation and Pharmacological Effects in Preclinical Species

The biotransformation of corticosteroids can vary significantly between species, which is a critical consideration for extrapolating preclinical data to humans. drugbank.comnih.gov

Metabolic Profiling: Studies using liver fractions (microsomes and cytosol) from various mammalian species have revealed quantitative and qualitative differences in dexamethasone metabolism. drugbank.com The primary metabolic pathway in humans is 6-hydroxylation, mediated by the enzyme CYP3A4, to form 6α- and 6β-hydroxydexamethasone. nih.govnih.gov

Comparative in vitro studies have shown:

Hamster: Exhibits the most extensive 6-hydroxylation, suggesting it may be a suitable model for studying CYP3A-mediated metabolism of dexamethasone. drugbank.com

Rat: The male rat provides a metabolite profile that is closest to that observed in humans. drugbank.com However, 6-hydroxylation is sex-specific, being significantly higher in male rats than in females. drugbank.com

Cattle: Illicit use of dexamethasone as a growth promoter has been shown to disrupt cytochrome P450 enzymes at a post-transcriptional level. acs.org

These differences highlight the importance of selecting appropriate animal models for preclinical studies. drugbank.com

| Preclinical Species | Key Finding in Dexamethasone Metabolism | Reference |

|---|---|---|

| Hamster | Highest rate of 6-hydroxylation. | drugbank.com |

| Rat (Male) | Metabolite profile is most similar to humans. | drugbank.com |

| Rat (Female) | Significantly lower 6-hydroxylation compared to males. | drugbank.com |

| Monkey (Pregnant) | Simulated umbilical venous to maternal plasma AUC ratio of dexamethasone is 0.27. | nih.gov |

| Sheep (Pregnant) | Simulated umbilical venous to maternal plasma AUC ratio of dexamethasone is 0.31. | nih.gov |

Exploration of Potential for Drug-Drug Interactions at the Molecular and Enzymatic Levels

The potential for drug-drug interactions (DDIs) is a significant aspect of preclinical research, primarily driven by the metabolism of the parent compound, dexamethasone.

CYP3A4-Mediated Interactions: Dexamethasone is both a substrate and an inducer of the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govnih.gov This dual role is the basis for numerous potential DDIs.

As a Substrate: The metabolism of dexamethasone to 6-hydroxydexamethasone can be inhibited by potent CYP3A4 inhibitors. irispublishers.com Co-administration with such inhibitors can increase plasma concentrations of dexamethasone, potentially leading to exaggerated effects. drugs.com

As an Inducer: Dexamethasone can induce the expression of CYP3A4, which can accelerate the metabolism and clearance of other drugs that are substrates of this enzyme. nih.gov This induction is mediated through the activation of nuclear receptors, primarily the Pregnane X receptor (PXR). nih.govresearchgate.net At lower concentrations, the induction mechanism is dependent on the glucocorticoid receptor, while at higher concentrations, dexamethasone can directly bind to and activate PXR. nih.govresearchgate.net

Enzymatic Level Investigations: In vitro studies using human liver microsomes are the primary tool for investigating these interactions. By incubating dexamethasone with various known enzyme inhibitors, researchers can identify the specific pathways involved in its metabolism. For example, the potent CYP3A4 inhibitor ketoconazole (B1673606) has been shown to completely inhibit the 6-hydroxylation of dexamethasone in human liver microsomes, confirming the central role of this enzyme. drugs.com

| Interacting Agent | Mechanism | Potential Effect on Dexamethasone/Metabolites |

|---|---|---|

| Ketoconazole | Potent inhibitor of CYP3A4. drugs.com | Increases plasma concentrations of dexamethasone by reducing its metabolism to 6-hydroxydexamethasone. drugs.comdrugbank.com |

| Itraconazole | Potent inhibitor of CYP3A4. irispublishers.com | Increases plasma concentrations of dexamethasone. irispublishers.com |

| Erythromycin | Inhibitor of CYP3A4. clevelandclinic.org | May increase plasma concentrations of dexamethasone. clevelandclinic.org |

| Rifampin | Inducer of CYP3A4. clevelandclinic.org | Decreases plasma concentrations of dexamethasone by accelerating its metabolism. clevelandclinic.org |

| Phenytoin | Inducer of CYP3A4. clevelandclinic.org | Decreases plasma concentrations of dexamethasone. clevelandclinic.org |

Advanced Analytical Methodologies for Detection and Quantification of 6 Hydroxydexamethasone 17 Propionate and Its Metabolites

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for High-Sensitivity Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of steroid hormones and their metabolites due to its superior sensitivity, specificity, and reproducibility. nih.govnih.gov The development of a robust LC-MS/MS method for 6-Hydroxydexamethasone 17-propionate involves the meticulous optimization of chromatographic separation and mass spectrometric detection.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are typically used. Reversed-phase columns, such as C18, are commonly employed to separate corticosteroids from endogenous matrix components. nih.gov A gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) allows for the effective separation of analytes with varying polarities. nih.govresearchgate.net

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is frequently used, operating in the multiple reaction monitoring (MRM) mode. mdpi.com This technique provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. For this compound, the precursor ion would correspond to its protonated molecule [M+H]+, which is then fragmented to produce a specific product ion for quantification. A secondary transition is also monitored for confirmation.

Method Validation: Validation is performed to ensure the method is reliable and suitable for its intended purpose. nih.gov Key validation parameters for the analysis of related corticosteroids are outlined in the table below. These parameters would be essential in validating a method for this compound.

Table 1: Typical LC-MS/MS Method Validation Parameters for Corticosteroid Analysis

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 nih.gov |

| Accuracy | The closeness of the mean test results to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ) mdpi.com |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) mdpi.comelsevierpure.com |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision criteria met. researchgate.net |

| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |

| Matrix Effect | The suppression or enhancement of ionization of an analyte by the presence of co-eluting matrix components. | Corrected by use of an appropriate internal standard. mdpi.com |

| Recovery | The efficiency of the extraction procedure for an analyte from the sample matrix. | Should be consistent, precise, and reproducible. |

Studies on the parent compound, dexamethasone (B1670325), and its primary metabolite, 6β-hydroxydexamethasone, have established lower limits of quantification in the low ng/mL to pg/mL range in biological fluids like plasma and urine. google.comnih.gov A similarly sensitive method would be the goal for this compound.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Complementary Analysis and Metabolite Profiling

While LC-MS/MS is the preferred method for quantification, gas chromatography-mass spectrometry (GC-MS) remains a powerful complementary tool, particularly for comprehensive metabolite profiling and the identification of unknown metabolites. nih.govnih.gov A key advantage of GC-MS in "scan mode" is its non-selective nature, which provides an integrated view of an individual's steroid metabolome, making it invaluable for discovery research. nih.govoup.com

The analysis of corticosteroids like this compound by GC-MS requires several key sample preparation steps because these compounds are not sufficiently volatile or thermally stable for direct analysis. acs.org

Workflow for GC-MS Steroid Profiling:

Hydrolysis: If the metabolites are present in conjugated forms (glucuronides or sulfates), an enzymatic (e.g., using β-glucuronidase/arylsulfatase) or chemical hydrolysis step is necessary to release the free steroid. oup.com

Extraction: The deconjugated steroids are extracted from the biological matrix using liquid-liquid or solid-phase extraction.

Derivatization: This is a critical step to increase the volatility and thermal stability of the steroids. A common two-step process involves oximation of the keto groups to form methoxime (MOX) derivatives, followed by silylation of the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ether derivatives. mdpi.comnih.govdocumentsdelivered.com

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The mass spectrometer records the mass spectra of the eluting compounds, which provide a fragmentation pattern that acts as a chemical fingerprint for identification. oup.com

GC-MS has been successfully used to identify and quantify dexamethasone and its metabolites, including 6β-hydroxydexamethasone, in plasma samples. nih.gov The application of high-temperature gas chromatography (HTGC) can be particularly advantageous for less volatile, high-molecular-weight steroid esters, potentially improving the detection of compounds like this compound. elsevierpure.com

Immunoassay Development for Specific Detection in Research Matrices

Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective method for the detection of specific molecules, making them suitable for screening large numbers of samples in research settings. tohoku.ac.jpresearchgate.net

A sensitive radioimmunoassay has been specifically developed for dexamethasone 17,21-dipropionate and its metabolites, including 6β-hydroxydexamethasone 17-propionate. nih.gov In this method, an antiserum was generated by immunizing rabbits with a dexamethasone-conjugate. nih.gov For the assay, 6β-hydroxydexamethasone 17-propionate was first hydrolyzed to 6β-hydroxydexamethasone. The resulting standard curve for 6β-hydroxydexamethasone was effective in the range of 0.05 to 5 ng. nih.gov

However, a significant limitation of immunoassays is the potential for cross-reactivity with structurally similar compounds, which can compromise specificity and lead to inaccurate quantification. nih.govlongdom.org For instance, studies have shown that 6β-hydroxydexamethasone exhibits moderate cross-reactivity in some RIAs designed for dexamethasone. nih.gov This underscores the importance of validating immunoassay specificity and using a more specific method like LC-MS/MS for confirmation of results. nih.gov

Table 2: Comparison of Immunoassays and Mass Spectrometry for Corticosteroid Analysis

| Feature | Immunoassays (ELISA, RIA) | Mass Spectrometry (LC-MS/MS, GC-MS) |

|---|---|---|

| Specificity | Moderate to High; susceptible to cross-reactivity. nih.gov | Very High; based on mass-to-charge ratio and fragmentation. tohoku.ac.jp |

| Sensitivity | High | Very High |

| Throughput | High; suitable for large batches. | Moderate to High, depending on automation. |

| Quantification | Relative quantification | Absolute quantification (especially with isotope dilution). uni-muenchen.de |

| Multiplexing | Limited; typically measures one analyte per assay. | High; can measure multiple analytes in a single run. nih.gov |

| Development Cost | High (antibody generation) | High (instrumentation) |

| Cost per Sample | Low | Moderate to High |

| Primary Use | Screening, high-throughput research. researchgate.net | Definitive quantification, metabolite profiling, clinical research. nih.gov |

Microextraction and Sample Preparation Techniques for Complex Biological Samples

Effective sample preparation is crucial for removing interferences and concentrating the analyte of interest from complex biological matrices such as blood, plasma, urine, and tissue. helsinki.finih.gov The choice of technique depends on the analyte's properties, the sample matrix, and the required sensitivity.

Commonly used techniques for steroid analysis include:

Protein Precipitation (PPE): A simple method where a solvent like acetonitrile is added to a plasma or serum sample to precipitate proteins, which are then removed by centrifugation. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent like dichloromethane (B109758) or ethyl acetate). researchgate.netojp.gov

Solid-Phase Extraction (SPE): A highly effective and versatile technique where the analyte is selectively adsorbed onto a solid sorbent in a cartridge, washed to remove interferences, and then eluted with a small volume of solvent. nih.gov This provides excellent sample cleanup and concentration.

Supported Liquid Extraction (SLE): This method functions like LLE but uses a solid support, providing a more straightforward and automated workflow with high analyte recovery. nih.gov

Recent advances focus on microextraction techniques that reduce sample volume and solvent consumption, such as volumetric absorptive microsampling (VAMS), which allows for the accurate collection of a small, fixed volume of a biological fluid that is then dried for analysis. nih.gov

Table 3: Overview of Sample Preparation Techniques for Steroid Analysis

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPE) | Solubilization of analyte and precipitation of proteins with an organic solvent. | Simple, fast, inexpensive. | Less clean extract, potential for significant matrix effects. nih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Good for removing salts and polar interferences, provides a clean extract. | Can be labor-intensive, requires large solvent volumes, difficult to automate. nih.gov |

| Solid-Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent and elution with a solvent. | High analyte concentration, excellent sample cleanup, can be automated. nih.gov | More expensive, method development can be complex. |

| Supported Liquid Extraction (SLE) | Aqueous sample is absorbed onto a solid support; analyte is eluted with an organic solvent. | High recovery, clean extracts, easy to automate, lower solvent use than LLE. nih.gov | Higher cost per sample than LLE or PPE. |

Isotopic Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry is considered the definitive method for achieving the highest accuracy and precision in quantification. uni-muenchen.de This technique corrects for analyte loss during sample preparation and for variations in instrument response (matrix effects), enabling absolute quantification. mdpi.com

The principle involves adding a known quantity of a stable isotope-labeled (e.g., containing ²H or ¹³C) version of the analyte—in this case, isotopically labeled this compound—to the sample at the earliest stage of analysis. nih.govnih.gov This labeled compound serves as an internal standard and is chemically identical to the endogenous (unlabeled) analyte, so it behaves identically during extraction, derivatization, and chromatographic separation. documentsdelivered.com

The mass spectrometer can differentiate between the light (native) and heavy (labeled) forms of the analyte based on their mass difference. Quantification is based on the measured ratio of the response of the native analyte to that of the isotopically labeled internal standard. nih.gov This approach has been widely applied to the quantification of synthetic corticosteroids, including dexamethasone, in various biological fluids using both LC-MS/MS and GC-MS. nih.govnih.govnih.gov

Advantages of Isotope Dilution Mass Spectrometry:

High Accuracy and Precision: Corrects for procedural errors and matrix effects. researchgate.net

Robustness: Results are less affected by variations in extraction recovery or injection volume.

Absolute Quantification: Provides a true measure of the analyte concentration.

The synthesis of a stable isotope-labeled internal standard is a prerequisite for this method, but its use significantly enhances the quality and reliability of the quantitative data. documentsdelivered.com

Structure Activity and Structure Metabolism Relationship Sar/smr Studies of 6 Hydroxydexamethasone 17 Propionate

Elucidation of Key Structural Features Contributing to Receptor Binding and Biological Activity

The biological activity of corticosteroids like 6-Hydroxydexamethasone 17-propionate is primarily mediated through their binding to the glucocorticoid receptor (GR). patsnap.com The affinity and stability of this binding are dictated by specific structural features of the steroid molecule. For the dexamethasone (B1670325) scaffold, several modifications are known to significantly influence its potency. nih.govuomustansiriyah.edu.iq

The introduction of a hydroxyl group at the C-6 position, specifically in the beta-conformation (6β-hydroxy), can influence the molecule's interaction with the GR. While extensive research on the direct impact of 6-hydroxylation on the GR binding of dexamethasone 17-propionate is limited, studies on the parent compound, dexamethasone, and its metabolites offer valuable insights. The 6β-hydroxy metabolite of dexamethasone has been shown to be biologically active, capable of suppressing corticosterone (B1669441) production in rats. nih.govcaymanchem.com This suggests that the 6-hydroxy modification does not abolish glucocorticoid activity. The polarity introduced by the hydroxyl group may, however, alter the binding kinetics and interaction with specific amino acid residues within the receptor's ligand-binding pocket.

The 17-propionate ester is another critical structural feature. Esterification at the 17α-hydroxyl group is a common strategy to enhance the lipophilicity and, consequently, the potency and duration of action of corticosteroids. researchgate.net The propionate (B1217596) group at this position in dexamethasone derivatives has been shown to result in a slower rate of hydrolysis compared to an acetate (B1210297) group. nih.gov This slower hydrolysis to the active 17-hydroxyl form can lead to a more sustained local activity. The size and nature of the ester group at C-17 can significantly impact the binding affinity, with larger, more lipophilic esters often leading to increased potency. nih.gov

Key structural features of the dexamethasone backbone itself are essential for its high glucocorticoid activity. These include the 9α-fluoro group, which enhances anti-inflammatory potency, and the 16α-methyl group, which minimizes mineralocorticoid side effects. uomustansiriyah.edu.iq The double bond between C1 and C2 in the A-ring also contributes to the increased glucocorticoid activity compared to hydrocortisone (B1673445). researchgate.net

| Structural Feature | Influence on Receptor Binding and Biological Activity | Reference |

|---|---|---|

| 6β-Hydroxyl Group | Maintains biological activity; may alter binding kinetics and polarity. | nih.govcaymanchem.com |

| 17-Propionate Ester | Enhances lipophilicity, potentially increasing potency and duration of action. Slower hydrolysis compared to acetate esters. | nih.govnih.gov |

| 9α-Fluoro Group | Increases glucocorticoid potency. | uomustansiriyah.edu.iq |

| 16α-Methyl Group | Minimizes mineralocorticoid activity. | uomustansiriyah.edu.iq |

| Δ¹,⁴-diene in A-ring | Enhances glucocorticoid activity. | researchgate.net |

Mapping of Chemical Modifications to Metabolic Stability and Pathway Preference

The metabolic fate of a corticosteroid is intricately linked to its chemical structure. Modifications to the parent steroid nucleus can significantly alter its metabolic stability and the preferred pathways of biotransformation. For this compound, the key modifications influencing its metabolism are the 6β-hydroxyl group and the 17-propionate ester.

The primary site of dexamethasone metabolism is the liver, with cytochrome P450 enzymes, particularly CYP3A4, playing a crucial role. pharmgkb.org The formation of 6-hydroxylated metabolites is a major metabolic pathway for many steroids, including dexamethasone. caymanchem.com The presence of a 6β-hydroxyl group in this compound indicates that it is a product of phase I metabolism of a dexamethasone ester. Indeed, 6β-hydroxydexamethasone 17-propionate has been identified as a major urinary metabolite following the administration of dexamethasone 17,21-dipropionate. nih.gov

The 17-propionate ester bond is susceptible to hydrolysis by esterase enzymes, primarily in the liver. nih.gov The rate of this hydrolysis is a key determinant of the compound's pharmacokinetic profile. As mentioned, dexamethasone 17-propionate is hydrolyzed more slowly than its acetate counterpart. nih.gov This increased metabolic stability of the ester linkage can lead to a prolonged presence of the esterified, more lipophilic form in the body. After subcutaneous injection of dexamethasone 17-propionate in rat fetuses, the unchanged steroid was predominantly detected in the brain, highlighting the role of the ester in tissue distribution. nih.gov

The metabolic pathways for this compound likely involve further biotransformations. These can include conjugation reactions (phase II metabolism), such as glucuronidation or sulfation of the hydroxyl groups, to increase water solubility and facilitate excretion.

| Chemical Modification | Impact on Metabolic Stability and Pathway | Reference |

|---|---|---|

| 6β-Hydroxyl Group | Product of CYP-mediated phase I metabolism of dexamethasone esters. Can be a site for further phase II conjugation reactions. | caymanchem.comnih.gov |

| 17-Propionate Ester | Subject to hydrolysis by esterases. The rate of hydrolysis influences the compound's duration of action. Slower hydrolysis compared to acetate esters enhances stability. | nih.gov |

Rational Design of Novel Steroid Analogs Based on this compound Scaffold

The structural framework of this compound provides a foundation for the rational design of new glucocorticoid analogs with improved therapeutic profiles. The goal of such design is often to enhance anti-inflammatory potency while minimizing systemic side effects. nih.gov

One approach involves modifying the ester group at the C-17 position. By synthesizing a series of different esters, it is possible to fine-tune the lipophilicity, receptor binding affinity, and rate of metabolic inactivation. nih.gov For instance, replacing the propionate with a larger, more complex ester group could potentially lead to even higher potency. nih.gov

Another strategy focuses on modifications of the steroid nucleus. While the 6β-hydroxyl group is a metabolic product, its deliberate introduction or the introduction of other substituents at this position could be explored to alter the receptor binding and pharmacokinetic properties. The aim would be to create "soft" steroids, which are active locally but are rapidly metabolized to inactive forms upon entering systemic circulation, thereby reducing side effects.

Furthermore, the principles of bioisosteric replacement can be applied. For example, replacing certain atoms or functional groups with others that have similar physicochemical properties might lead to analogs with improved characteristics. The development of novel glucocorticoids has been driven by such structure-based design, leading to compounds with significantly improved potency and efficacy. nih.govnih.gov

Computational Predictive Models for Steroid-Enzyme and Steroid-Receptor Interactions

In recent years, computational modeling has become an invaluable tool in drug design, including the development of new corticosteroids. bohrium.comuwc.ac.za These models can predict how a molecule like this compound will interact with its biological targets, such as the glucocorticoid receptor and metabolic enzymes.

Molecular docking simulations can be used to predict the binding mode and affinity of this compound and its analogs to the ligand-binding domain of the glucocorticoid receptor. benthamdirect.com These simulations provide insights into the specific hydrogen bonds and hydrophobic interactions that stabilize the steroid-receptor complex. For dexamethasone and its analogs, computational studies have helped to elucidate the key amino acid residues involved in binding. nih.gov

Molecular dynamics (MD) simulations can further explore the dynamic behavior of the steroid-receptor complex over time, providing information on its stability and conformational changes. benthamdirect.com This can help in understanding how different structural modifications might affect the receptor's activation.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By training a QSAR model with data from known corticosteroids, it is possible to predict the activity of novel, untested analogs based on their structural features.

| Computational Model | Application in Steroid Research | Reference |

|---|---|---|

| Molecular Docking | Predicts binding affinity and orientation of steroids within the receptor or enzyme active site. | benthamdirect.comnih.gov |

| Molecular Dynamics (MD) Simulations | Analyzes the stability and conformational dynamics of steroid-receptor complexes. | benthamdirect.com |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of new steroid analogs based on their chemical structure. | researchgate.net |

Emerging Research Areas and Future Perspectives for 6 Hydroxydexamethasone 17 Propionate

Role of 6-Hydroxydexamethasone 17-propionate in Understanding Endogenous Glucocorticoid Homeostasis

Glucocorticoids are essential for a wide array of physiological processes, including metabolism, inflammation, and stress responses. nih.gov The body maintains a delicate balance of these hormones, a state known as homeostasis, which is regulated by the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov Synthetic glucocorticoids like dexamethasone (B1670325) and its esters exert powerful effects that can influence this natural balance. nih.gov

Understanding the role of metabolites like this compound is crucial for a complete picture of how synthetic glucocorticoids affect endogenous homeostasis. The presence and concentration of this metabolite can provide insights into the rate of metabolism of the parent drug, which can be influenced by genetic factors, drug-drug interactions, and disease states that alter CYP3A4 activity. nih.gov By studying this metabolite, researchers can better understand the inter-individual variability in response to dexamethasone-based therapies.

Integration with Systems Biology and Omics Approaches for Comprehensive Pathway Analysis

The advent of systems biology and "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of drug action and metabolism. These approaches allow for a holistic view of the complex biological changes induced by a compound.

Metabolomics , in particular, offers a powerful lens through which to view the impact of glucocorticoids. Studies have shown that dexamethasone administration causes significant and widespread changes in the human metabolome, affecting numerous metabolic pathways. nih.govnih.gov These changes can be detected in various biological samples, including plasma and tissues, and provide a detailed snapshot of the physiological response to the drug. nih.govnih.govfrontiersin.orgbohrium.com For example, metabolomic analyses of rats treated with dexamethasone revealed significant perturbations in amino acid, pyrimidine, and nitrogen metabolism, which correlate with known side effects of the drug. frontiersin.orgnih.gov

While direct metabolomic studies focusing specifically on this compound are not yet widely published, the existing research on dexamethasone provides a clear framework for future investigations. By applying targeted and untargeted metabolomics, researchers could:

Quantify the levels of this compound and other related metabolites in biological fluids and tissues.

Correlate the concentration of this metabolite with changes in endogenous metabolic pathways.

Identify novel biomarkers that predict an individual's metabolic response to dexamethasone 17-propionate.

Multi-omics data integration offers an even more comprehensive understanding. By combining metabolomic data with genomic, transcriptomic, and proteomic data, researchers can construct detailed models of the signaling pathways affected by dexamethasone and its metabolites. tum.de This integrated approach can help to elucidate the precise molecular mechanisms through which this compound may exert any biological effects, from its interaction with the glucocorticoid receptor to its influence on gene expression and protein synthesis. tum.de

Development of this compound as a Research Probe or Chemical Tool

Metabolites of drugs can serve as valuable research probes or chemical tools to investigate specific biological processes. The unique chemical structure of this compound, with its hydroxyl group at the 6β-position, could potentially be exploited for this purpose.

As a research probe, chemically synthesized and purified this compound could be used to:

Investigate Glucocorticoid Receptor Binding and Activation: By directly testing the affinity of this compound for the glucocorticoid receptor and its ability to initiate downstream signaling, researchers can determine its intrinsic activity. This would clarify whether it is an active metabolite, an inactive metabolite, or even a modulator of the parent drug's activity.

Study CYP3A4 Enzyme Kinetics: The formation of this compound is a direct result of CYP3A4 activity. nih.gov Therefore, monitoring its production can be used as an in vitro or in vivo marker of CYP3A4 function. This could be particularly useful in studies of drug-drug interactions where one drug may induce or inhibit the metabolism of another.

Develop Selective Ligands: The introduction of a hydroxyl group can alter the binding properties of a steroid. A detailed understanding of how the 6β-hydroxyl group of this metabolite interacts with the glucocorticoid receptor could inform the design of new, more selective glucocorticoid receptor modulators with improved therapeutic profiles.

The development of new bioactive steroids through processes like biotransformation is an active area of research. nih.gov The study of naturally occurring or synthetically derived metabolites like this compound fits well within this paradigm, offering the potential to discover compounds with novel biological activities.

Advanced In Vitro Models (e.g., organ-on-a-chip) for High-Throughput Screening and Mechanistic Studies

Traditional cell culture and animal models have limitations in predicting human responses to drugs. Advanced in vitro models, such as organ-on-a-chip technology, are emerging as powerful tools to bridge this gap. nih.gov These microfluidic devices contain living human cells in a 3D microenvironment that mimics the structure and function of human organs, such as the liver, gut, and kidney. nih.gov

Liver-on-a-chip models are particularly relevant for studying the metabolism of compounds like dexamethasone 17-propionate. nih.gov These models can be used to:

Recreate In Vivo Metabolism: Studies have shown that liver-on-a-chip systems can accurately replicate the metabolic profiles of steroids seen in humans. dshs-koeln.de This allows for the in vitro generation and study of metabolites like this compound in a human-relevant context.

Conduct High-Throughput Screening: The small scale and potential for automation of organ-on-a-chip platforms make them suitable for screening the metabolic fate and potential effects of numerous compounds, including different steroid esters and their metabolites. nih.gov

Investigate Mechanistic Details: These models allow for precise control over the cellular microenvironment, enabling detailed mechanistic studies of drug metabolism and action that are not possible in whole organisms. For example, researchers could investigate the influence of different cell types within the liver on the metabolism of dexamethasone 17-propionate.

常见问题

Q. What are the primary synthetic pathways and key intermediates for 6-Hydroxydexamethasone 17-propionate?

The synthesis of 17-propionate derivatives typically involves esterification at the 17-hydroxyl position of the parent glucocorticoid. For example, betamethasone dipropionate is synthesized via sequential esterification, producing intermediates like betamethasone 17-propionate . For 6-hydroxy derivatives, oxidation or hydroxylation steps may be introduced during synthesis. Impurity profiling (e.g., monitoring 21-propionate or 17,21-dipropionate byproducts) is critical, as seen in beclomethasone dipropionate synthesis . Researchers should employ HPLC or LC-MS to validate intermediates and final products .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection is widely used for 17-propionate corticosteroids. For instance, clobetasol 17-propionate was analyzed using isocratic elution with methanol-water mobile phases, achieving resolution from degradation products . For metabolites like 6-hydroxy derivatives, tandem mass spectrometry (LC-MS/MS) improves sensitivity in complex matrices. Method validation should include forced degradation studies (acid/alkali hydrolysis, oxidative stress) to ensure specificity .

Q. How is this compound metabolized in vivo, and what are its active metabolites?

Similar corticosteroids (e.g., betamethasone dipropionate) undergo hydrolysis to 17-propionate metabolites, followed by hydroxylation at the 6β position . These 6-hydroxy derivatives retain glucocorticoid receptor (GR) affinity but may exhibit altered pharmacokinetics. Researchers should use radiolabeled tracers in animal models to track metabolic pathways and identify secondary metabolites via high-resolution mass spectrometry .

Advanced Research Questions

Q. How do interspecies differences impact the pharmacological evaluation of this compound?

Interspecies variability in steroid metabolism and receptor binding necessitates careful model selection. For example, clobetasol 17-propionate showed 2–10× greater thymolytic activity in mice than rats, while betamethasone alcohol was equipotent in both . To address this, conduct parallel in vitro assays (e.g., GR binding affinity in human vs. rodent cells) and in vivo dose-response studies across species .

Q. What experimental designs optimize the assessment of dermal deposition and bioavailability for topical formulations?

In vitro skin permeation models (e.g., Franz diffusion cells with human epidermis) and in vivo tape-stripping methods are gold standards. A study on betamethasone dipropionate used HPLC to compare deposition of the parent compound and its 17-propionate metabolite in stratum corneum . For 6-hydroxy derivatives, incorporate microdialysis or confocal Raman spectroscopy to resolve spatial distribution in skin layers.

Q. How can contradictory data on receptor affinity versus in vivo efficacy be reconciled for this compound?

While metabolites like beclomethasone 17-propionate exhibit higher GR affinity than their parent compounds in vitro , in vivo efficacy depends on factors like tissue-specific metabolism and protein binding. For example, clobetasol 17-propionate’s antiestrogenic activity in rodents did not translate directly to human models . Researchers should combine:

Q. What nonclinical toxicology strategies are recommended for this compound?

Corticosteroid safety assessments require chronic toxicity studies in two species (e.g., mice and rats) at supratherapeutic doses. For example, calcipotriene (a vitamin D analog) was tested for 24 months in mice without increased tumor incidence . Include endpoints like adrenal suppression, thymus atrophy, and bone density changes. For 6-hydroxy metabolites, evaluate hepatotoxicity via cytochrome P450 inhibition assays .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。